molecular formula C14H20S2 B1436895 3-Octylthieno[3,2-b]thiophene CAS No. 1064015-56-0

3-Octylthieno[3,2-b]thiophene

Cat. No. B1436895
M. Wt: 252.4 g/mol
InChI Key: ZMHJPXMMAUKSOS-UHFFFAOYSA-N
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Description

3-Octylthieno[3,2-b]thiophene is an alkyl thiophene derivative .


Synthesis Analysis

It has been synthesized by the reaction of 3-bromothiophene with octylmagnesium bromide . More details about its synthesis can be found in the paper titled "Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials" .


Molecular Structure Analysis

The molecular formula of 3-Octylthieno[3,2-b]thiophene is C14H20S2 . Its structure includes a thieno[3,2-b]thiophene unit, which is a type of thiophene, a five-membered aromatic ring with one sulfur atom . More details about its molecular structure can be found in the paper titled "Molecular Structure‐Property Relationships of the Asymmetric…" .


Physical And Chemical Properties Analysis

3-Octylthieno[3,2-b]thiophene has a molecular weight of 252.4 g/mol. It has a high resonance energy and high π-electron density. It has a planar structure and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .

Scientific Research Applications

Summary of the Application

3-Octylthieno[3,2-b]thiophene is used as a building block for organic electronic and optoelectronic materials . These materials are the focus of intense research due to their use as organic semiconductors, which find applications as transistors, solar cells, organic light emitting diodes (OLED), etc .

Methods of Application or Experimental Procedures

The synthesis of 3-alkylthieno[3,2-b]thiophenes, including 3-Octylthieno[3,2-b]thiophene, was reduced to two steps in good yields, through the preparation of the mono ketone, i.e. 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction . This method provides an easy access with good yields to the preparation of 3-alkylthieno[3,2-b]thiophenes .

Results or Outcomes

The electropolymers of 3-alkylthieno[3,2-b]thiophenes on indium tin oxide (ITO) indicated that as the alkyl chains became longer, the polymers provide a more hydrophobic layer with contact angle (CA) up to 107° . This suggests that 3-Octylthieno[3,2-b]thiophene could potentially be used to create hydrophobic layers in electronic devices.

Safety And Hazards

3-Octylthieno[3,2-b]thiophene is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Thiophene-based compounds, including 3-Octylthieno[3,2-b]thiophene, are emerging as important building blocks for future organic electronic materials and functional supramolecular chemistry . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

properties

IUPAC Name

6-octylthieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20S2/c1-2-3-4-5-6-7-8-12-11-16-13-9-10-15-14(12)13/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHJPXMMAUKSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CSC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Octylthieno[3,2-b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Octylthieno[3,2-b]thiophene
Reactant of Route 2
3-Octylthieno[3,2-b]thiophene
Reactant of Route 3
3-Octylthieno[3,2-b]thiophene
Reactant of Route 4
3-Octylthieno[3,2-b]thiophene
Reactant of Route 5
3-Octylthieno[3,2-b]thiophene
Reactant of Route 6
3-Octylthieno[3,2-b]thiophene

Citations

For This Compound
23
Citations
H Hwang, DH Sin, C Kulshreshtha, B Moon… - Journal of Materials …, 2017 - pubs.rsc.org
The synergistic effects of a thiophene-based π-bridging backbone extension on the intrinsic and photovoltaic properties of electron donor–acceptor (D–A) copolymers were …
Number of citations: 25 pubs.rsc.org
L Zhu, M Wang, B Li, C Jiang, Q Li - Journal of Materials Chemistry A, 2016 - pubs.rsc.org
Two novel conjugated polymers based on benzo[1,2-b:4,5-b′]dithiophene (BDT) and isoindigo units linked with a 3-octylthieno[3,2-b]thiophene unit as a π-bridge were designed and …
Number of citations: 21 pubs.rsc.org
KT Ilhan, S Topal, MS Eroglu, T Ozturk - RSC advances, 2019 - pubs.rsc.org
Four step synthesis of 3-alkylthieno[3,2-b]thiophenes in the literature was reduced to two steps in good yields, through the preparation of the mono ketone, ie 1-(thiophene-3-ylthio)alkan…
Number of citations: 13 pubs.rsc.org
JY Kim, JE Lee, TD Kim, NS Baek - Molecular Crystals and Liquid …, 2014 - Taylor & Francis
A low-operating voltage and high performance polymeric field effect transistors using octadecylphosphonic acid-treated high-k AlOx and HfO 2 hybrid dielectrics were demonstrated. …
Number of citations: 3 www.tandfonline.com
JJ Intemann, K Yao, YX Li, HL Yip… - Advanced Functional …, 2014 - Wiley Online Library
A synergistic approach combining new material design and interfacial engineering of devices is adopted to produce high efficiency inverted solar cells. Two new polymers, based on an …
Number of citations: 158 onlinelibrary.wiley.com
X Wang, H Lu, Y Liu, A Zhang, N Yu… - Advanced Energy …, 2021 - Wiley Online Library
Three nonfused ring electron acceptors (NFREAs; 2Th‐2F, BTh‐Th‐2F, and 2BTh‐2F) with thieno[3,2‐b]thiophene bearing two bis(4‐butylphenyl)amino substituents as the core, 3‐…
Number of citations: 102 onlinelibrary.wiley.com
H Hwang, H Ko, S Park, SR Suranagi, DH Sin, K Cho - Organic Electronics, 2018 - Elsevier
We report the first synthesis of a difluorinated 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoroisoindoline-1,3-dione (dibromoffIDD) unit flanked with 3-octylthieno[3,2-b]thiophene π-bridges to …
Number of citations: 14 www.sciencedirect.com
JY Kim, HM Kim, JE Lee, TD Kim… - Journal of Nanoscience …, 2014 - ingentaconnect.com
We have synthesized and characterized a polyfluorene derivative composed of octyl-substituted thieno[3,2,-b]thiophene and 2,1,3-benzothiadiazole as an acceptor unit. The best power …
Number of citations: 1 www.ingentaconnect.com
DH Sin, H Hwang, S Song, K Cho - Organic Electronics, 2020 - Elsevier
We introduced 3-octylthiophene (OT) or 3-octylthieno [3,2-b]thiophene (OTT) as π-bridges into PBT (poly(1-(4,8-bis(5- (2-ethylhexyl)selenophen-2-yl)benzo[1,2-b:4,5-b']dithiophen-2-yl)-…
Number of citations: 5 www.sciencedirect.com
H Deng, H Hu, M He, J Hu, W Niu… - Journal of medicinal …, 2011 - ACS Publications
Screening with dynamic mass redistribution (DMR) assays in a native cell line HT-29 led to identification of two novel series of chemical compounds, 2-(4-methylfuran-2(5H)-ylidene)…
Number of citations: 74 pubs.acs.org

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